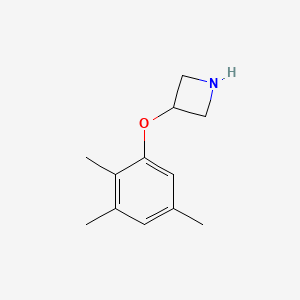

3-(2,3,5-Trimethylphenoxy)azetidine

Beschreibung

3-(2,3,5-Trimethylphenoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,3,5-trimethylphenoxy group. The azetidine core introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological or material applications .

The 2,3,5-trimethylphenoxy moiety is a recurring pharmacophore in anticonvulsant and receptor-binding agents, as seen in structurally related compounds . This group contributes to lipophilicity (log P ~2.3–2.5 in similar aminoalkanols) and may enhance blood-brain barrier penetration .

Eigenschaften

IUPAC Name |

3-(2,3,5-trimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-9(2)10(3)12(5-8)14-11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAPESQYMFEQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2CNC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294800 | |

| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-56-7 | |

| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trimethylphenoxy)azetidine can be achieved through several methods:

Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.

Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.

Industrial Production Methods

Industrial production of 3-(2,3,5-Trimethylphenoxy)azetidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and desired application.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3,5-Trimethylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2,3,5-Trimethylphenoxy)azetidine has been investigated for its potential as a pharmaceutical agent. Its biological activities include:

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can inhibit cell growth in various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 7.9 to 92 µM against breast and colorectal cancer cells.

- Neuropharmacological Effects : The compound is being explored for its interaction with serotonin (5-HT) receptors and dopamine (D) receptors, suggesting potential applications in treating neurological disorders.

Material Science

The unique properties of 3-(2,3,5-trimethylphenoxy)azetidine make it suitable for applications in material science:

- Organic Electronics : It may serve as a building block for organic light-emitting diodes (OLEDs) or other electronic materials due to its electronic properties.

- Polymer Development : The compound can be utilized in the synthesis of advanced polymers and coatings.

The biological activity of 3-(2,3,5-trimethylphenoxy)azetidine has been documented in various studies. The following table summarizes key findings:

| Study | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| Study A | Inhibition of cancer cell growth | 7.9 - 92 µM | Cell cycle arrest |

| Study B | Interaction with serotonin receptors | pKi = 8.04 (5-HT2A) | Receptor modulation |

| Study C | Neuroprotective effects | Not specified | Antioxidant activity |

Case Study on Anticancer Activity

Researchers conducted in vitro assays on human cancer cell lines to evaluate the anticancer potential of derivatives related to this compound. The results indicated a dose-dependent response with significant inhibition of proliferation observed particularly in breast cancer cells.

Neuropharmacological Assessment

Behavioral tests were performed on animal models to assess the effects of 3-(2,3,5-trimethylphenoxy)azetidine on mood and anxiety. The findings suggested that the compound might reduce anxiety-like behaviors, indicating therapeutic potential for anxiety disorders.

Wirkmechanismus

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

Azetidine vs. Piperazine/Pyrrolidine

- HBK-19 (1N-[3-(2,3,5-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride): Replaces azetidine with a piperazine ring. Exhibits affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors due to the piperazine core .

- 3-(2,3,5-Trimethylphenoxy)pyrrolidine: Five-membered pyrrolidine ring offers intermediate strain and conformational flexibility. Priced at $458/500 mg, indicating specialized applications .

Key Insight : Azetidine’s smaller ring may confer unique binding modes or metabolic stability compared to larger heterocycles.

Substituent Variations on the Phenoxy Group

Methyl vs. Halogen Substituents

- 3-(3,5-Difluorophenyl)azetidine :

- 4-(2,3,5-Trimethylphenoxy)phthalonitrile: Attaches the trimethylphenoxy group to a phthalonitrile core. Used in phthalocyanine synthesis for materials science, highlighting the group’s versatility .

Key Insight: Methyl groups on the phenoxy moiety balance lipophilicity and steric effects, favoring CNS activity .

Amino Alcohol Derivatives

Compounds like R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol ():

- Feature amino alcohol chains instead of azetidine.

- Demonstrated 100% anticonvulsant activity in maximal electroshock (MES) tests at 30 mg/kg (mice) .

- log P values range from 2.3–2.5, correlating with optimal CNS penetration .

Key Insight: Azetidine’s rigid structure may reduce conformational flexibility but improve target selectivity compared to flexible amino alcohols.

Biologische Aktivität

3-(2,3,5-Trimethylphenoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17NO

- CAS Number : 1220028-56-7

- Structure : The compound features a phenoxy group attached to an azetidine ring, which contributes to its unique biological activities.

The biological activity of 3-(2,3,5-Trimethylphenoxy)azetidine can be attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

- Cellular Uptake : The structural properties allow for efficient cellular uptake, enhancing its efficacy in target cells.

Biological Activity Overview

Antidiabetic Activity

In a study examining the antidiabetic properties of phenoxy derivatives, 3-(2,3,5-Trimethylphenoxy)azetidine was identified as a potent TGR5 agonist. This activity was linked to improved glucose tolerance in diabetic models, indicating its potential for managing type 2 diabetes .

Anticancer Effects

Research conducted on various azetidine derivatives highlighted the cytotoxic effects of 3-(2,3,5-Trimethylphenoxy)azetidine against several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways. In vitro assays showed significant reductions in cell viability at concentrations as low as 10 µM .

Antimicrobial Properties

The compound was tested against multidrug-resistant strains of bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa at MIC values comparable to established antibiotics. This suggests a promising role in combating antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.